[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride

Lipophilicity Physicochemical Property Medicinal Chemistry

Researchers constructing 3D-enriched fragment libraries frequently encounter solubility failures and undesired planarity from phenyl-based building blocks. This cyclobutyl-constrained piperidine hydrochloride (CAS 1286273-63-9) directly resolves both limitations: • Fsp³ 0.55 vs. phenyl analog 0.08 - reduces promiscuity and improves solubility, correlating with higher clinical success rates • >10 mg/mL aqueous solubility enables direct dissolution in physiological buffers (pH 7.4) without DMSO pre-solubilization • 98% purity ensures immediate use in SPR-based fragment screening without additional purification

Molecular Formula C11H21ClN2O
Molecular Weight 232.75 g/mol
CAS No. 1286273-63-9
Cat. No. B1394039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride
CAS1286273-63-9
Molecular FormulaC11H21ClN2O
Molecular Weight232.75 g/mol
Structural Identifiers
SMILESC1CC(C1)C(=O)N2CCC(CC2)CN.Cl
InChIInChI=1S/C11H20N2O.ClH/c12-8-9-4-6-13(7-5-9)11(14)10-2-1-3-10;/h9-10H,1-8,12H2;1H
InChIKeyOFLGEMHNHQGTTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Identity and Structural Classification


[4-(Aminomethyl)piperidin-1-yl](cyclobutyl)methanone hydrochloride (CAS 1286273-63-9) is a synthetic piperidine-based building block consisting of a 4-(aminomethyl)piperidine core N-acylated with a cyclobutylcarbonyl group and isolated as the hydrochloride salt (C11H21ClN2O, MW 232.75 g/mol) [1]. The compound is classified as a constrained aminomethylpiperidine amide derivative in which the cyclobutyl moiety imparts conformational rigidity distinct from planar aromatic or flexible alkyl analogs . Its hydrochloride salt form enhances aqueous solubility and handling characteristics relative to the free base (CAS 1247910-33-3, free base MW 196.29 g/mol), making it a practical intermediate for medicinal chemistry derivatization and fragment-based library synthesis .

Conformationally constrained cyclobutyl amide provides non-planar topology for 3D fragment library design.
Hydrochloride salt ensures >10 mg/mL aqueous solubility, facilitating buffer-based assay handling without co-solvent.
Primary aminomethyl handle supports direct diversification via amide coupling or reductive amination.

Structural Differentiation from In-Class Analogs


Substituting the cyclobutylcarbonyl group with a phenylcarbonyl (CAS 1286264-52-5) or replacing the hydrochloride salt with the free base (CAS 1247910-33-3) produces measurable deviations in lipophilicity, aqueous solubility, and three-dimensional shape that alter downstream reactivity and biological profile . The cyclobutyl ring introduces a non-planar, partially saturated topology (Fsp³ ≈ 0.55) versus the planar phenyl analog (Fsp³ ≈ 0.08), a parameter directly correlated with improved solubility, reduced promiscuity, and higher clinical success rates in lead optimization campaigns [1]. Additionally, the hydrochloride salt provides protonation of the primary amine, yielding a polar ionic species with aqueous solubility exceeding 10 mg/mL, whereas the free base exhibits limited aqueous solubility (<1 mg/mL) typical of neutral aminomethylpiperidine amides . These differences are intrinsic to the compound's covalent structure and cannot be replicated by simple dilution, pH adjustment, or co-solvent addition to an analog—substitution without explicit validation risks altering both reaction yields and biological screening outcomes.

Phenyl analog substitution
Replacing cyclobutyl with phenyl (CAS 1286264-52-5) increases lipophilicity and planarity, likely shifting protein binding and off-target profiles.
Free base replacement
Switching to free base (CAS 1247910-33-3) eliminates protonation, substantially lowering aqueous solubility and requiring organic co-solvent that may interfere in biochemical assays.
Unconstrained piperidine amides
Analogs lacking the cyclobutyl constraint may alter exit vector geometry and conformational preference, affecting target engagement in structure-based campaigns.

Quantitative Differentiation Evidence Versus Closest Analogs


LogP Reduction Compared to Phenyl Analog

The cyclobutyl analog exhibits a measured LogP of 1.41, approximately 0.5–0.8 log units lower than the phenyl analog (estimated ACD/LogP 2.0–2.2 for the phenyl hydrochloride salt at pH 7.4) . This reduction in lipophilicity is consistent with the replacement of a planar phenyl ring with a smaller, partially saturated cyclobutyl group and is expected to translate into reduced non-specific protein binding (fu increase) and lower hERG affinity based on established lipophilic-ligand efficiency models [1].

LogP reduction
Class-level inference
Target LogP 1.41 · Phenyl est. 2.0–2.2 · Δ ≈ -0.7
Lower lipophilicity suggests reduced non-specific binding; confirm experimentally.
Class-level ADMET trend; direct logD measurement advised.
Lipophilicity Physicochemical Property Medicinal Chemistry

Fraction sp³ Enrichment vs. Phenyl Substituent

The cyclobutyl analog contains 11 saturated carbon atoms out of 11 total carbons (Fsp³ = 1.00 for the cyclobutyl group alone; overall Fsp³ ≈ 0.55 for the entire molecule). In contrast, the phenyl analog contains 6 aromatic carbons and 7 saturated carbons (overall Fsp³ ≈ 0.08 for the phenyl group; overall Fsp³ ≈ 0.38). This 45% increase in Fsp³ for the cyclobutyl analog falls within the range associated with a statistically significant improvement in clinical success rates in medicinal chemistry campaigns [1]. Higher Fsp³ is empirically correlated with lower melting points, improved solubility, and reduced off-target promiscuity [2].

Fsp³ enrichment
Class-level inference
Target Fsp³ 0.55 · Phenyl 0.38 · Δ +0.17
Higher saturation correlated with improved developability in class-level studies.
Correlative data; assess in target-specific assays.
Fraction sp3 Escape from Flatland Drug-likeness

Aqueous Solubility: Hydrochloride Salt vs. Free Base

The hydrochloride salt (CAS 1286273-63-9, MW 232.75) is reported by multiple vendors as freely soluble in water (>10 mg/mL), attributed to protonation of the primary amine (pKa ~9.5–10.5) and ion-pair hydration [1]. The corresponding free base (CAS 1247910-33-3, MW 196.29) lacks this ionic character and exhibits limited aqueous solubility (<1 mg/mL), typical of neutral aminomethylpiperidine amides . This solubility differential of at least 10-fold is critical for in vitro assay preparation, chromatographic purification, and downstream solution-phase chemistry.

Solubility gain
Cross-study comparable
HCl salt >10 mg/mL · Free base <1 mg/mL · ≥10-fold
Salt form enables direct aqueous use; verify lot-specific solubility.
Vendor-reported data; confirm under assay buffer conditions.
Aqueous Solubility Salt Form Selection Formulation

Purity Specification vs. Building Block Grade Standard

The target compound is commercially available at a certified purity of ≥98% (NLT) from MolCore and Leyan, exceeding the typical 95% purity offered for closely related building blocks such as the phenyl analog (CAS 1286264-52-5) and the free base (CAS 1247910-33-3) . This 3-percentage-point purity advantage reduces the burden of additional purification (e.g., preparative HPLC or recrystallization) prior to use in sensitive catalytic reactions or biological assays where trace impurities can confound results .

Certified purity
Data to verify
≥98% (HPLC, vendor CoA)
Higher purity vs typical 95% may reduce pre-assay purification; verify CoA.
Supplier specification; independent QC recommended.
Purity Quality Control Procurement Specification

Molecular Weight and Fragment-Likeness Comparison

The cyclobutyl hydrochloride has a molecular weight of 232.75 Da, which is 22 Da lower than the phenyl hydrochloride (254.76 Da) . This places the cyclobutyl analog closer to the 'fragment' space (MW < 250 Da) commonly prioritized in fragment-based drug discovery (FBDD) libraries, where lower molecular weight correlates with higher ligand efficiency and greater scope for subsequent optimization without exceeding the Rule-of-3 thresholds [1].

Fragment space fit
Cross-study comparable
Target 232.75 Da · Phenyl 254.76 Da · -22 Da
Lower MW aligns with fragment-likeness, offering wider optimization margin.
Rule-of-3 context; supports fragment library inclusion.
Molecular Weight Lead-likeness Fragment-based Drug Discovery

Evidence-Backed Application Scenarios


Fragment-Based Library Design with High Fsp³

The cyclobutyl analog's low LogP (1.41) and high Fsp³ (0.55) make it a preferred scaffold for constructing 3D-enriched fragment libraries where the phenyl analog (Fsp³ 0.38, higher logP) would introduce unwanted planarity and lipophilicity . Procurement of the 98% pure hydrochloride ensures immediate use in SPR-based fragment screening without additional purification.

Aqueous-Phase Biochemical Assays

The hydrochloride salt's >10 mg/mL aqueous solubility enables direct dissolution in physiological buffers (pH 7.4) without DMSO pre-solubilization, unlike the free base (<1 mg/mL) which requires organic co-solvents that may artifactually modulate enzyme or receptor activity [1].

Medicinal Chemistry SAR for Kinase or GPCR Targets

The cyclobutylcarbonyl group serves as a conformationally constrained amide bioisostere, offering a defined exit vector geometry distinct from the planar phenylcarbonyl analog. The lower MW of 232.75 Da leaves greater room for optimization before exceeding traditional lead-likeness cutoffs (MW < 350 Da) .

Synthetic Intermediate for Diversification Libraries

The primary aminomethyl group provides a chemically addressable handle for rapid diversification. The hydrochloride salt form ensures consistent stoichiometry in amide coupling or reductive amination reactions, where the free base would require in situ neutralization with variable efficiency [1].

Application
Selection Property
Validation Focus
Fragment-Based Library Design
Non-planar cyclobutyl topology
3D diversity & fragment-likeness
Aqueous Biochemical Assays
HCl salt solubility
Buffer compatibility without co-solvent
Kinase / GPCR SAR Exploration
Constrained amide exit vector
Lead-likeness optimization space
Diversification Intermediate
Free primary amine handle
Consistent coupling reactivity
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